(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound that features a pyrazole ring substituted with a benzyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Reduction: The final step involves the reduction of the ketone group to an alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to remove the benzyl group using catalytic hydrogenation.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of sodium hydride.
Major Products Formed
Oxidation: (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethanone.
Reduction: (1S)-1-(1H-pyrazol-4-yl)ethan-1-ol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Materials Science: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The benzyl group and pyrazole ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol: Similar structure but with a phenyl group instead of a benzyl group.
(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of the benzyl group, which can enhance its lipophilicity and binding interactions with biological targets compared to its phenyl and methyl analogs.
Properties
IUPAC Name |
(1S)-1-(1-benzylpyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9-10,15H,8H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMHCYFAUDBND-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN(N=C1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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